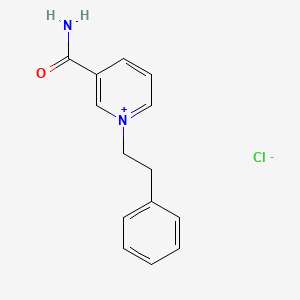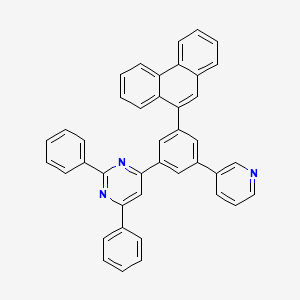
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which includes phenanthrene, pyridine, and pyrimidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Derivative: Starting with phenanthrene, various functional groups are introduced through reactions such as Friedel-Crafts acylation and subsequent cyclization.
Pyridine Introduction: The phenanthrene derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired phenyl-pyridine linkage.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of partially hydrogenated derivatives .
Scientific Research Applications
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. In electronic applications, its unique structure allows it to participate in charge transport and light emission processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-triazine
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-oxadiazine
Uniqueness
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is unique due to its combination of phenanthrene, pyridine, and pyrimidine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics .
Properties
Molecular Formula |
C41H27N3 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
4-(3-phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C41H27N3/c1-3-12-28(13-4-1)39-26-40(44-41(43-39)29-14-5-2-6-15-29)34-23-32(31-17-11-21-42-27-31)22-33(24-34)38-25-30-16-7-8-18-35(30)36-19-9-10-20-37(36)38/h1-27H |
InChI Key |
BVLKWTHRASDSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CN=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


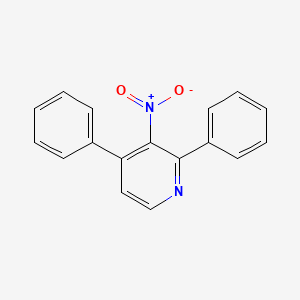

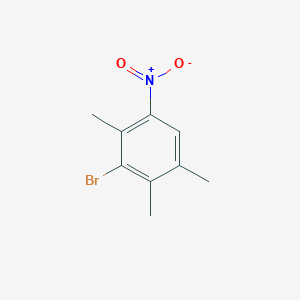
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
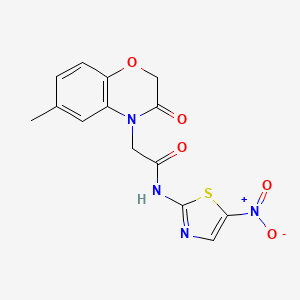
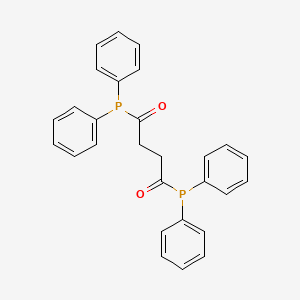
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
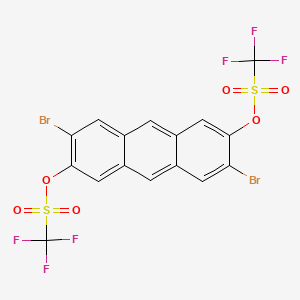
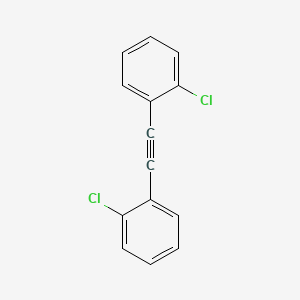
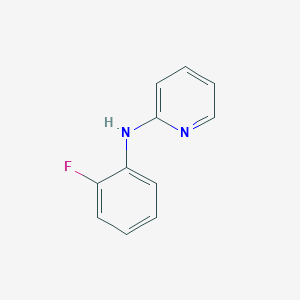
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
